5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one
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Overview
Description
5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one is a complex organic compound that features a unique combination of sulfur, selenium, and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one typically involves the condensation of 4-nitrobenzaldehyde with a selenazolidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur and selenium atoms can be oxidized to form sulfoxides and selenoxides.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and selenoxides.
Reduction: 5-[(4-Aminophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one exerts its effects involves interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities. The sulfur and selenium atoms may also play a role in modulating redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
- **5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide .
- **4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one is unique due to the presence of both sulfur and selenium atoms in its structure, which is relatively rare in organic compounds. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86978-91-8 |
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Molecular Formula |
C10H6N2O3SSe |
Molecular Weight |
313.20 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one |
InChI |
InChI=1S/C10H6N2O3SSe/c13-10-11-9(16)8(17-10)5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,11,13,16) |
InChI Key |
MKZGYOJUHQPGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=S)NC(=O)[Se]2)[N+](=O)[O-] |
Origin of Product |
United States |
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